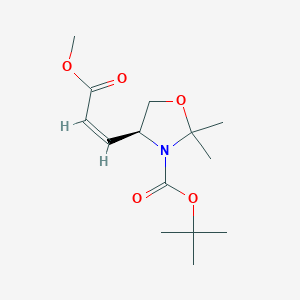![molecular formula C13H10N4O2 B2973471 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile CAS No. 906214-85-5](/img/structure/B2973471.png)
5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile is a chemical compound with the molecular formula C13H10N4O2 and a molecular weight of 254.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile consists of a benzonitrile core with a nitro group at the 5-position and a pyridin-3-ylmethylamino group at the 2-position . The molecular formula is C13H10N4O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile include a molecular weight of 254.24 and a molecular formula of C13H10N4O2 .Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The nitro group and the pyridinylmethylamino moiety of 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile can interact with proteins, potentially leading to the discovery of new binding sites or the modulation of protein activity .
Drug Discovery
In drug discovery, this chemical serves as a scaffold for developing new pharmaceuticals. Its structure is conducive to binding with various receptors, which can be exploited to create drugs with specific actions, such as antagonists or agonists for certain biological pathways .
Biological Activity Profiling
The compound’s diverse structure allows it to be used in biological activity profiling, where it can help identify biological pathways or systems that it influences. This can lead to insights into its potential therapeutic effects or toxicological properties .
Chemical Biology
In chemical biology, 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile can be used as a molecular probe to study biological processes. It can help in understanding the interaction between small molecules and biological macromolecules, shedding light on the underlying mechanisms of diseases .
Material Science
This compound may also find applications in material science due to its potential to form novel organic frameworks. These frameworks can be used in the development of new materials with unique properties for electronics, photonics, or catalysis .
Analytical Chemistry
In analytical chemistry, it can be used as a standard or reagent in various chemical analyses. Its distinct spectral properties can aid in the quantification or detection of substances in complex mixtures .
Environmental Science
5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile: could be used in environmental science to study its degradation products and their impact on ecosystems. Understanding its breakdown can help assess its environmental footprint and guide the development of more eco-friendly compounds .
Nanotechnology
Lastly, the compound’s unique structure might be leveraged in nanotechnology to create nano-sized devices or sensors. Its ability to interact with various surfaces and molecules makes it a candidate for constructing nanoscale structures with specific functions .
Safety and Hazards
Propriétés
IUPAC Name |
5-nitro-2-(pyridin-3-ylmethylamino)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c14-7-11-6-12(17(18)19)3-4-13(11)16-9-10-2-1-5-15-8-10/h1-6,8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPNRVCRPRAGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-4-chlorobenzamide](/img/structure/B2973392.png)




![ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2973401.png)


![Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxy-2-phenylacetate](/img/structure/B2973404.png)
![3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2973408.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2973410.png)